molecular formula C13H30BrN B1589591 Tributylmethylammonium bromide CAS No. 37026-88-3

Tributylmethylammonium bromide

Cat. No. B1589591
CAS RN: 37026-88-3
M. Wt: 280.29 g/mol
InChI Key: DHAWHVVWUNNONG-UHFFFAOYSA-M
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Description

Tributylmethylammonium bromide, also known as Methyltributylammonium bromide, is an organocatalyst . It has a linear formula of (CH3CH2CH2CH2)3N(Br)CH3 . The CAS Number is 37026-88-3 .


Molecular Structure Analysis

The molecular weight of Tributylmethylammonium bromide is 280.29 . The InChI key is DHAWHVVWUNNONG-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Tributylmethylammonium bromide appears as crystals . It is soluble in water at 0.1 g/mL, forming a clear, colorless solution .

Scientific Research Applications

Gold Nanorods Oxidation

Tributylmethylammonium bromide plays a role in the oxidation of gold nanorods (AuNRs) using hydrogen peroxide. In this context, tribromide, which includes tributylmethylammonium bromide, interacts with gold nanorods, significantly affecting their oxidation rate. This reaction is relevant in adjusting the resonance wavelength of AuNRs (Zhu, Wu, Zhao, & Ni, 2015).

Rare Earth Element Extraction

A study on the extraction of light rare earth elements like La(III), Ce(III), Pr(III), and Nd(III) highlighted the use of tributylmethylammonium dibutyldiglycolamate, a derivative of tributylmethylammonium, demonstrating its efficacy in separating these elements (Qiu, Pan, Zhang, & Gong, 2018).

Bromination Reactions

Tributylmethylammonium tribromide is a safer alternative to hazardous bromine for organic bromination reactions. It's used in solvent-free reactions, particularly at elevated temperatures, making it significant for green chemistry applications (Kuotsu, Pongen, Phucho, & Sinha, 2015).

Metal Dicyanamide Frameworks

In the synthesis of metal dicyanamide frameworks, tributylmethylammonium cations are used as templates. These compounds exhibit interesting properties like phase transitions and potential applications in barocaloric materials (Ma̧czka et al., 2019).

Water Treatment

Cetyltrimethylammonium bromide (CTAB), a related compound, is used in enhancing the reactivity of iron oxide nanoparticles for phosphate removal from water. This study indicates the potential of such modified nanoparticles in water purification processes (Cao, Jin, Gan, Wang, & Chen, 2016).

Methylation Reactions

Tributylmethylammonium methylcarbonate, another derivative, acts as a catalytic base in N-methylation of indole with dimethylcarbonate. Its application demonstrates efficiency in methylating various substrates, highlighting its role in pharmaceutical intermediate synthesis (Glasnov, Holbrey, Kappe, Seddon, & Yan, 2012).

Refrigeration Technology

In refrigeration technology, compounds like tributylammonium bromide are investigated as additives to improve lithium bromide aqueous solutions' efficiency, indicating their potential in enhancing absorption refrigeration systems (Królikowska & Zawadzki, 2018).

Textile Industry Applications

In the textile industry, quaternary ammonium salts like hexadecyltrimethylammonium bromide are used to impart biocidal and hydrophobic properties to cotton fabrics, indicating their multifunctional application in producing materials for health-related uses (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).

Safety And Hazards

Tributylmethylammonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

tributyl(methyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.BrH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAWHVVWUNNONG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958198
Record name N,N-Dibutyl-N-methylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributylmethylammonium bromide

CAS RN

37026-88-3
Record name 1-Butanaminium, N,N-dibutyl-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37026-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributylmethylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037026883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dibutyl-N-methylbutan-1-aminium bromide
Source EPA DSSTox
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Record name Tributylmethylammonium bromide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
M Chidambaram, SU Sonavane, J de la Zerda… - Tetrahedron, 2007 - Elsevier
… Further, we have examined the thermal stability of DDAB in comparison with both TBAB and tributylmethylammonium bromide (TBMAB). This was performed using differential scanning …
Number of citations: 44 www.sciencedirect.com
F Ye, H Yan, S Liu, B Liu, Z Zhang, M Tian… - … Applied Materials & …, 2022 - ACS Publications
… As a result, with tributylmethylammonium bromide (TMAB) used as the interface layer, the EQE of the device is successfully increased from 3.5 to 6.7%, and the operational stability with …
Number of citations: 6 pubs.acs.org
MH Abou-El-Wafa, H Mansour, GA Noubi - 1986 - nopr.niscpr.res.in
… Tributylmethylammonium bromide, lithium and sodium perchlorates and octyl sulphonate, all of GP grade were used as received. Separations were carried out on j1-Bondapak C 18 …
Number of citations: 0 nopr.niscpr.res.in
A Swaim - 2023 - scholarworks.sfasu.edu
The cation exchange capacity (CEC) of a clay is the property that dictates how the clay can be utilized. The CEC is the number of charge sites per gram of clay. There are currently many …
Number of citations: 0 scholarworks.sfasu.edu
Z Zhang, H Yan, F Ye, Y He, G Li - SID Symposium Digest of …, 2023 - Wiley Online Library
… Tributylmethylammonium bromide (TMAB) ionic liquid is used as the interface layer between PEDOT:PSS and perovskite. The optical properties of the film are firstly characterized. …
Number of citations: 0 sid.onlinelibrary.wiley.com
MG Burnett, MHM Abou-El-Wafa - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… Ah hough si I ica- bonded anion-exchange columns did not apparently resolve this family of complexes, separations could be achieved using tributylmethylammonium bromide as ion-…
Number of citations: 4 pubs.rsc.org
CF Ng, HF Chow, D Kuck, TCW Mak - Crystal Growth & Design, 2017 - ACS Publications
Hydrogen-bond-assisted host–guest complexation of a tris(catechol)-functionalized tribenzotriquinacene with various tetraalkylammonium halides yielded diversified supramolecular …
Number of citations: 16 pubs.acs.org
M Jansson, MA Pés - Journal of colloid and interface science, 1994 - Elsevier
Tetraalkylammonium and tetraalkylphosphonium ions induce oil droplet coalescence in dilute oil/water emulsions stabilized by sodium dodecanoate. This was shown by dynamic light-…
Number of citations: 6 www.sciencedirect.com
S Chen, J Gao, J Chang, Y Li, C Huangfu… - … applied materials & …, 2019 - ACS Publications
While a number of highly luminescent copper(I) halide based hybrid materials built on coordinate bonds (Cu–L; L = N, P, S-based ligands) have been obtained, the poor structural …
Number of citations: 51 pubs.acs.org
N Yerramsetti, L Dampanaboina, V Mendu, S Battula - Tetrahedron, 2020 - Elsevier
… ), t-BuOK (123.2 mg, 1.1 mmol) and 18-crown-6 (13.2 mg, 0.05 mmol) were added to reaction mixture at 0 C for 6 h after 6 h, acetic acid follewed by tributylmethylammonium bromide (…
Number of citations: 3 www.sciencedirect.com

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